molecular formula C11H12N2S B1366053 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine CAS No. 247235-78-5

1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine

Cat. No.: B1366053
CAS No.: 247235-78-5
M. Wt: 204.29 g/mol
InChI Key: UFWSEPMUQJPVBS-UHFFFAOYSA-N
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Description

1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine is a chemical compound with the molecular formula C11H12N2S and a molecular weight of 204.29 g/mol . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. This compound is identified by the CAS Registry Number 247235-78-5 . Researchers can also access a related salt form, this compound dihydrochloride (CAS 1189943-64-3), which has a molecular formula of C11H14Cl2N2S and a molecular weight of 277.2 g/mol . Safety Data Sheets (SDS) for this chemical are available for informed handling and risk assessment . The core structure of this molecule, which features a benzylamine group linked to a 1,3-thiazole ring, is a common scaffold in medicinal chemistry. This suggests its potential value in various research applications, such as being used as a key synthetic intermediate or a building block in the development of novel pharmacologically active molecules. Researchers are advised to consult the specific product SDS and handle all laboratory chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11/h1-7,12H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWSEPMUQJPVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406432
Record name 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247235-78-5
Record name 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Thiazol-2-ylmethyl Intermediate

  • Thiazole derivatives can be functionalized to introduce a methylene group at the 2-position, typically via halomethylation or reduction of corresponding aldehydes or alcohols.
  • For example, benzo[d]thiazol-2-ylmethanol derivatives are prepared and then converted to methanamine analogs through Mitsunobu-type reactions involving triphenylphosphine, phthalimide, and diethyl azodicarboxylate (DEAD), followed by hydrazinolysis or ammonolysis to yield the methanamine.

Coupling with Phenyl Amines

  • The 1,3-thiazol-2-ylmethyl intermediate is reacted with phenyl amines under conditions favoring nucleophilic substitution or reductive amination.
  • Reductive amination involves reacting the thiazol-2-ylmethyl aldehyde or imine with aniline or benzylamine in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Alternatively, direct nucleophilic substitution of halomethyl-thiazole derivatives with phenyl amines can be employed.

Salt Formation and Purification

  • The free amine product is often converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.
  • Isolation techniques include filtration, rotary evaporation, and recrystallization from appropriate solvents.
  • Advanced drying methods such as freeze drying (lyophilization), spray drying, or agitated thin film drying are used to obtain pure solid forms.

Representative Reaction Scheme

Step Reagents/Conditions Description Yield/Notes
1 Thiazole derivative + formaldehyde or halomethylating agent Formation of 1,3-thiazol-2-ylmethyl halide or alcohol intermediate Moderate yield; purity critical for next step
2 Intermediate + phenyl amine (aniline or benzylamine) + reductant (NaBH3CN or catalytic hydrogenation) Reductive amination to form this compound Yields typically 70-85% depending on conditions
3 Product + HCl (conc.) Formation of dihydrochloride salt High purity salt; molecular weight 277.2 g/mol

Analytical and Purification Techniques

  • Reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
  • Purification is often done by column chromatography or recrystallization.
  • The final compound’s identity and purity are confirmed by melting point, elemental analysis, and spectroscopic methods.

Research Findings and Optimization Notes

  • The choice of solvent (e.g., tetrahydrofuran, methanol, dichloromethane) and temperature control (ambient to 80-85°C) critically affect yield and purity.
  • Use of triethylamine as a base during coupling steps improves reaction efficiency.
  • Removal of solvents under reduced pressure and co-distillation with dichloromethane are effective for isolating the pure compound.
  • The dihydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical research.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Points Reference
Thiazol-2-ylmethyl intermediate synthesis Halomethylation or alcohol formation from thiazole Essential intermediate; purity affects final yield
Coupling with phenyl amine Reductive amination with NaBH3CN or catalytic hydrogenation Efficient method; yields 70-85%
Salt formation Treatment with concentrated HCl Produces stable dihydrochloride salt
Purification Filtration, rotary evaporation, recrystallization, drying (freeze drying, spray drying) Ensures high purity and solid form

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine exhibits a range of biological activities:

  • Antimicrobial Properties : Compounds with thiazole rings, including this one, have demonstrated antimicrobial effects against various pathogens. The thiazole moiety contributes to the compound's ability to interact with biological targets effectively.
  • Anticancer Activity : Several studies have explored the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The structure–activity relationship (SAR) analysis suggests that modifications to the phenyl and thiazole parts can enhance anticancer efficacy .
  • Anticonvulsant Effects : Thiazole-containing compounds have been investigated for their anticonvulsant properties. For example, derivatives have been synthesized and tested for their ability to protect against seizures in animal models, showing promising results .

Therapeutic Applications

The therapeutic applications of this compound are broad and include:

Pharmaceutical Development

The compound's unique structure makes it a candidate for drug development aimed at treating infections and various types of cancer. Its biological activities suggest potential as an antimicrobial agent and an anticancer drug.

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

  • A study reported that certain thiazole derivatives exhibited significant inhibition against MERS-CoV, suggesting that similar compounds could be developed for antiviral therapies .
  • Another research focused on the synthesis of novel thiazole analogs which displayed high selectivity and potency against specific cancer cell lines. These findings indicate that further development of this compound could lead to effective cancer treatments .

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(3,4-Dimethylphenyl)thiazol-4-ylmethanamineContains dimethyl substitution on phenylAntimicrobial
N-Methyl-N-(thiazol-2-yl)benzamideBenzamide derivative with thiazoleAnti-inflammatory
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl) ethylamino] benzamideComplex structure with piperidineAnti-inflammatory

This table illustrates how the specific combination of a phenyl group linked to a thiazole moiety through a methanamine link contributes to its distinctive biological profile and potential therapeutic applications compared to other thiazole-containing compounds.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. For instance, in antiviral applications, it may inhibit viral replication by binding to viral enzymes, thereby preventing the virus from multiplying . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical parameters of 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Structural Features Biological Activity Synthesis Method Reference
This compound C₁₁H₁₂N₂S 204.29 1.9 Thiazole ring, benzylamine linkage Research intermediate Unspecified
4-Phenyl-N,N-bis(1-phenyltriazol-4-ylmethyl)thiazol-2-amine C₂₇H₂₃N₇S 489.59 N/A Triazole-thiazole hybrid, bis-alkylation Anti-inflammatory (in vitro) Click chemistry
1-Phenyl-N-(pyridin-2-ylmethylene)methanamine C₁₃H₁₂N₂ 196.25 N/A Pyridine imine, Schiff base Catalyst ligand for polymerization Condensation reaction
N,N-Dimethyl-1-(1-phenethyltriazol-4-yl)methanamine C₁₄H₁₈N₄ 245.34 N/A Triazole, dimethylamino group Unreported Copper-catalyzed cycloaddition
(E)-1-Phenyl-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)methanamine C₁₇H₂₃N 241.38 N/A Camphor-derived imine, bicyclic framework Unreported Imine condensation
Phenyl(1,3-thiazol-2-yl)methanamine C₁₀H₁₀N₂S 190.27 N/A Structural isomer (phenyl-thiazole direct linkage) Unreported Unspecified

Structural and Functional Insights

Thiazole vs. Triazole Derivatives
  • Thiazole-Containing Compounds : The thiazole ring in this compound contributes to hydrogen-bonding interactions via its sulfur and nitrogen atoms, enhancing binding to biological targets like enzymes or receptors. This contrasts with triazole derivatives (e.g., ), where the triazole’s nitrogen-rich structure improves π-π stacking but may reduce metabolic stability due to higher polarity .
  • Anti-Inflammatory Activity : Triazolyl-thiazole hybrids () demonstrated potent in vitro anti-inflammatory activity , likely due to synergistic effects between the triazole and thiazole moieties. The absence of triazole in the target compound suggests divergent pharmacological profiles .
Imine and Schiff Base Analogues
  • Catalytic Applications : The pyridine imine derivative () acts as a ligand in vanadium-catalyzed polymerization , leveraging its electron-deficient pyridine ring for metal coordination. The thiazole analog’s sulfur atom may offer weaker metal-binding affinity, making it less suitable for such applications .
  • Reactivity Differences : Imine derivatives like (E)-1-phenyl-N-(1-phenylethylidene)methanamine () failed to form thiazoles under Brønsted acid conditions, highlighting the thiazole ring’s kinetic stability compared to imines .
Steric and Electronic Modifications
  • Boron-Containing Analogues : Boronate esters () enable catalytic C–H functionalization , a feature absent in the thiazole derivative, underscoring the impact of boronate groups on reactivity .

Biological Activity

1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{12}N_{2}S, with a molecular weight of approximately 220.29 g/mol. The compound features a thiazole ring that significantly contributes to its biological activity. The synthesis of this compound can be achieved through reactions involving phenylmethanamine and 2-bromomethylthiazole.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluated various thiazole derivatives against different bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in the table below:

CompoundTarget OrganismMIC (mg/mL)MBC (mg/mL)
1Bacillus cereus0.230.47
2Escherichia coli0.700.94
3Staphylococcus aureus0.170.23
4Candida albicans0.110.23

The results showed that the compound exhibited significant antibacterial activity against Bacillus cereus and moderate activity against Escherichia coli .

Anti-inflammatory Properties

Thiazole-containing compounds have been reported to possess anti-inflammatory properties. For instance, a series of thiazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The study demonstrated that certain analogues of thiazoles could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

The anticancer activity of thiazole derivatives has also been investigated extensively. Research has shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators.

A study explored the cytotoxic effects of related thiazole compounds on various cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated that certain thiazoles could inhibit cell proliferation effectively:

CompoundCell LineIC50 (µM)
Thiazole Derivative AHT-2915
Thiazole Derivative BJurkat12

These findings suggest that the structural features of thiazoles are crucial for their anticancer activity, possibly due to their ability to interact with cellular targets involved in cancer progression .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study highlighted the efficacy of a series of thiazole derivatives against multi-drug resistant strains of bacteria. Among these, this compound showed promising results against resistant strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Inflammation Modulation
In an experimental model of arthritis, administration of thiazole derivatives led to a significant reduction in joint swelling and pain scores compared to control groups. This suggests that compounds like this compound may offer therapeutic benefits in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine?

  • Methodological Answer : Synthesis typically involves condensation between a benzylamine derivative and a thiazole-containing aldehyde or halide. For example, thiazole ring formation can be achieved via reactions involving sulfur powder and imine intermediates under Brønsted acid catalysis. Key steps include optimizing reaction conditions (e.g., catalyst choice, solvent system) and purification via column chromatography or recrystallization. Control experiments, such as omitting sulfur or substituting thioamides, validate mechanistic pathways .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL is the gold standard for structural elucidation . Complementary techniques include:

  • NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks (e.g., thiazole protons at δ 7.0–8.5 ppm, benzylamine CH2 groups at δ 3.5–4.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and purity.
  • FT-IR : Validates functional groups like C=N and C-S bonds .

Q. What analytical techniques confirm the compound’s purity?

  • Methodological Answer :

  • HPLC/UV-Vis : Monitors purity (>95%) and detects byproducts.
  • Thin-layer chromatography (TLC) : Tracks reaction progress.
  • Elemental analysis (EA) : Validates C, H, N, S content.
  • Melting point analysis : Ensures consistency with literature values .

Advanced Research Questions

Q. How to address discrepancies between spectroscopic and crystallographic data?

  • Methodological Answer : Cross-validation is critical:

  • Computational modeling : Density functional theory (DFT) calculates optimized geometries and compares them with XRD data to resolve tautomeric or conformational mismatches.
  • Solvent effects : Polymorphism or solvent inclusion in crystals (e.g., toluene residues) may skew XRD results; re-crystallize in alternative solvents.
  • Dynamic NMR : Investigates temperature-dependent tautomerism in solution .

Q. How to investigate the reaction mechanism of thiazole ring formation in this compound?

  • Methodological Answer :

  • Kinetic studies : Monitor intermediate formation via in-situ techniques like LC-MS or stopped-flow NMR.
  • Isotopic labeling : Use deuterated solvents or 13C-labeled reagents to trace reaction pathways.
  • Control experiments : As in , test sulfur-free conditions or substitute thioamides with amides to isolate critical steps .

Q. What computational methods predict reactivity or interaction with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Screens binding affinities to enzymes or receptors (e.g., antimicrobial targets in ).
  • DFT calculations : Models frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites.
  • Molecular dynamics (MD) : Simulates ligand-protein stability in biological environments .

Q. How to optimize crystallization conditions for XRD analysis?

  • Methodological Answer :

  • Solvent screening : Use vapor diffusion or slow evaporation with solvents like ethanol, acetonitrile, or DMF.
  • Additives : Co-crystallize with trace ligands (e.g., dimethylamine derivatives) to improve crystal packing.
  • Refinement : SHELXL handles twinning or disorder; SIR97 assists in solving low-resolution datasets .

Q. How to resolve synthetic byproducts or regioisomeric impurities?

  • Methodological Answer :

  • HPLC-MS : Identifies and quantifies impurities.
  • Regioselective protection : Use orthogonal protecting groups (e.g., Boc for amines) during synthesis.
  • Crystallization-driven purification : Leverage differential solubility of isomers in mixed solvents .

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